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Compound of Interest

Compound Name:
Desmethyl-YM-298198

hydrochloride

Cat. No.: B560239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist

of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized

mGluR1 antagonist, YM-298198, this compound serves as a valuable pharmacological tool for

investigating the physiological and pathological roles of the mGluR1. This technical guide

provides a comprehensive overview of the pharmacological profile of Desmethyl-YM-298198
hydrochloride, including its mechanism of action, binding affinity, functional activity, and in vivo

efficacy. Detailed experimental protocols and signaling pathway diagrams are provided to

facilitate further research and drug development efforts.
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Property Value

Chemical Name
6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-

a]benzimidazole-2-carboxamide hydrochloride

Molecular Formula C₁₇H₂₁ClN₄OS

Molecular Weight 364.9 g/mol

CAS Number 1177767-57-5

Purity >99%

Solubility Soluble in DMSO to 50 mM

Appearance Solid

Mechanism of Action
Desmethyl-YM-298198 hydrochloride is a negative allosteric modulator (NAM) of the

mGluR1. It binds to a site on the receptor distinct from the orthosteric glutamate binding site.

This allosteric binding event induces a conformational change in the receptor that prevents its

activation by glutamate, thereby inhibiting downstream signaling cascades.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Desmethyl-YM-298198
hydrochloride and its parent compound, YM-298198.

Table 1: Receptor Binding Affinity

Compoun
d

Receptor
Assay
Type

Radioliga
nd

Kᵢ (nM) Bₘₐₓ
Cell/Tissu
e

YM-

298198
rat mGluR1

Radioligan

d Binding

[³H]YM-

298198
19[1] N/A

NIH3T3

cells

Desmethyl-

YM-

298198

mGluR1
Radioligan

d Binding

[³H]YM-

298198

(projected)

N/A N/A N/A
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Note: Specific Kᵢ and Bₘₐₓ values for Desmethyl-YM-298198 hydrochloride are not publicly

available. The data for the parent compound YM-298198 is provided as a reference.

Table 2: In Vitro Functional Activity

Compound Receptor Assay Type Parameter IC₅₀ (nM) Cell Line

Desmethyl-

YM-298198
mGluR1

Calcium

Mobilization
Antagonism 16 N/A

YM-298198 rat mGluR1

Inositol

Phosphate

Production

Antagonism 16[1] NIH3T3 cells

YM-298198 rat mGluR1
Synaptic

Transmission
Antagonism 24

Rat

Cerebellar

Slices

Table 3: Selectivity Profile of YM-298198

Receptor Subtype Activity

mGluR2
No agonistic or antagonistic activity up to 10

µM[1]

mGluR3
No agonistic or antagonistic activity up to 10

µM[1]

mGluR4a
No agonistic or antagonistic activity up to 10

µM[1]

mGluR5 >100-fold less potent than at mGluR1

mGluR6
No agonistic or antagonistic activity up to 10

µM[1]

mGluR7b
No agonistic or antagonistic activity up to 10

µM[1]

Other mGluRs and iGluRs
No activity at concentrations up to 400-fold the

IC₅₀
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Note: A detailed selectivity profile for Desmethyl-YM-298198 hydrochloride is not publicly

available. The data for the parent compound YM-298198 is presented as a strong indicator of

its likely selectivity.

Table 4: In Vivo Efficacy of YM-298198

Animal
Model

Condition Compound Dose Route Effect

Mouse

Streptozotoci

n-induced

hyperalgesia

YM-298198

hydrochloride
30 mg/kg[1] p.o.

Significant

analgesic

effect[1]

Note: Specific in vivo efficacy data (e.g., ED₅₀) for Desmethyl-YM-298198 hydrochloride is

not publicly available. The data for the parent compound is provided.

Experimental Protocols
Radioligand Binding Assay (Hypothetical Protocol)
This protocol is a representative method for determining the binding affinity (Kᵢ) of Desmethyl-
YM-298198 hydrochloride for the mGluR1 receptor.
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Membrane Preparation

Binding Assay

Data Analysis

Homogenize mGluR1-expressing cells/tissue
in ice-cold buffer

Centrifuge at low speed to remove nuclei

Centrifuge supernatant at high speed
to pellet membranes

Resuspend membrane pellet in assay buffer

Incubate membranes with [³H]YM-298198
and varying concentrations of
Desmethyl-YM-298198 HCl

Incubate to equilibrium

Separate bound and free radioligand
by rapid filtration

Wash filters with ice-cold buffer

Quantify radioactivity on filters
using liquid scintillation counting

Generate competition binding curve

Calculate IC₅₀ and Kᵢ values

Click to download full resolution via product page

Caption: Radioligand Binding Assay Workflow.
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Methodology:

Membrane Preparation:

Homogenize cells or tissues expressing mGluR1 in a lysis buffer (e.g., 50 mM Tris-HCl, pH

7.4, containing protease inhibitors).

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular

debris.

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the

membranes.

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-

HCl, pH 7.4) and determine the protein concentration.

Binding Reaction:

In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a

fixed concentration of a suitable radioligand (e.g., [³H]YM-298198), and a range of

concentrations of unlabeled Desmethyl-YM-298198 hydrochloride.

To determine non-specific binding, a parallel set of reactions should include a high

concentration of a known mGluR1 antagonist (e.g., unlabeled YM-298198).

Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

Filtration and Counting:

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or

GF/C) using a cell harvester.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.
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Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding

at each concentration of the competitor.

Plot the specific binding as a percentage of the control (no competitor) against the

logarithm of the competitor concentration.

Fit the data to a one-site competition model using non-linear regression analysis to

determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L]

is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Mobilization Assay
This functional assay measures the ability of Desmethyl-YM-298198 hydrochloride to

antagonize glutamate-induced increases in intracellular calcium in cells expressing mGluR1.
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Cell Preparation

Dye Loading

Assay and Measurement

Data Analysis

Plate mGluR1-expressing cells
in a 96-well plate

Incubate overnight

Load cells with a calcium-sensitive
fluorescent dye (e.g., Fluo-4 AM)

Incubate to allow dye de-esterification

Pre-incubate cells with varying
concentrations of Desmethyl-YM-298198 HCl

Stimulate cells with an EC₈₀ concentration
of glutamate

Measure fluorescence intensity over time
using a plate reader

Calculate the peak fluorescence response

Generate a dose-response curve

Determine the IC₅₀ value

Click to download full resolution via product page

Caption: Calcium Mobilization Assay Workflow.
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Methodology:

Cell Culture and Plating:

Culture a suitable cell line stably or transiently expressing mGluR1 (e.g., HEK293 or CHO

cells) in appropriate growth medium.

Plate the cells into black-walled, clear-bottom 96-well microplates and allow them to

adhere overnight.

Dye Loading:

Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20

mM HEPES).

Incubate the plate at 37°C for 45-60 minutes to allow for dye de-esterification and loading

into the cytoplasm.

Wash the cells with assay buffer to remove excess extracellular dye.

Compound Addition and Fluorescence Measurement:

Using a fluorescence plate reader (e.g., FLIPR or FlexStation), add varying concentrations

of Desmethyl-YM-298198 hydrochloride to the wells and pre-incubate for a defined

period (e.g., 15-30 minutes).

Initiate the fluorescence reading and establish a stable baseline.

Add a pre-determined EC₈₀ concentration of glutamate to all wells to stimulate the

mGluR1 receptors.

Continue to measure the fluorescence intensity for a further 1-2 minutes to capture the

peak calcium response.

Data Analysis:

Determine the peak fluorescence response for each well.
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Normalize the data to the response elicited by glutamate in the absence of the antagonist.

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathways
Desmethyl-YM-298198 hydrochloride, as an mGluR1 antagonist, blocks the canonical Gq/11

signaling pathway activated by glutamate.

Glutamate

mGluR1

Activates

Gq/11
Activates

Desmethyl-YM-298198 HCl
Inhibits

PLC
Activates

PIP₂
Hydrolyzes

IP₃

DAG

Ca²⁺ Release
(from ER)

PKC Activation

Click to download full resolution via product page

Caption: mGluR1 Signaling Pathway and Point of Inhibition.

Pharmacokinetic Profile
There is no publicly available information on the absorption, distribution, metabolism, and

excretion (ADME) of Desmethyl-YM-298198 hydrochloride. However, its parent compound,

YM-298198 hydrochloride, is reported to be orally active, suggesting it possesses favorable

pharmacokinetic properties for in vivo studies.

In Vivo Analgesic Activity
While specific in vivo efficacy data for Desmethyl-YM-298198 hydrochloride is not available,

its parent compound, YM-298198 hydrochloride, has demonstrated significant analgesic effects

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b560239?utm_src=pdf-body
https://www.benchchem.com/product/b560239?utm_src=pdf-body-img
https://www.benchchem.com/product/b560239?utm_src=pdf-body
https://www.benchchem.com/product/b560239?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


in a mouse model of streptozotocin-induced hyperalgesia at an oral dose of 30 mg/kg.[1] This

suggests that Desmethyl-YM-298198 hydrochloride is also likely to possess analgesic

properties.

Experimental Workflow for In Vivo Analgesic Testing:

Model Induction

Treatment and Assessment

Data Analysis

Induce hyperalgesia in rodents
(e.g., streptozotocin injection)

Allow for development of pain phenotype

Administer Desmethyl-YM-298198 HCl
or vehicle at various doses

Assess nociceptive threshold at
different time points post-dosing

(e.g., von Frey, hot plate)

Determine paw withdrawal threshold
or latency

Generate dose-response curve

Calculate ED₅₀ value
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Click to download full resolution via product page

Caption: In Vivo Analgesic Assay Workflow.

Conclusion
Desmethyl-YM-298198 hydrochloride is a high-affinity, selective, and non-competitive

antagonist of mGluR1. Based on the data available for its parent compound, it is expected to

be a valuable tool for in vitro and in vivo studies aimed at elucidating the role of mGluR1 in

various physiological and pathological processes, particularly in the context of pain and

neurological disorders. Further studies are warranted to fully characterize its pharmacokinetic

profile and in vivo efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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